molecular formula C16H21ClN2O4 B5519372 ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate

ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate

Cat. No.: B5519372
M. Wt: 340.80 g/mol
InChI Key: GWSRVAHLPYKZGL-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate typically involves multiple steps. One common route includes the reaction of 4-chloro-3-methylphenol with ethyl chloroacetate to form ethyl 4-chloro-3-methylphenoxyacetate. This intermediate is then reacted with piperazine-1-carboxylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxyacetyl derivatives.

Scientific Research Applications

Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

Ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate: Shares a similar phenoxy structure but differs in the ester and piperazine moieties.

    Methyl 2-(4-chloro-3-methylphenoxy)propanoate: Similar in structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate: Contains additional methyl groups on the phenoxy ring, altering its chemical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-3-methylphenoxy)acetyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c1-3-22-16(21)19-8-6-18(7-9-19)15(20)11-23-13-4-5-14(17)12(2)10-13/h4-5,10H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSRVAHLPYKZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)COC2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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